2-(2,4-Dimethylphenyl)oxirane
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Description
2-(2,4-Dimethylphenyl)oxirane is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O/c1-7-3-4-9 (8 (2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids was found . This study might provide insights into the potential reactivity of this compound.Scientific Research Applications
Polymer Chemistry Applications
2-(2,4-Dimethylphenyl)oxirane and related compounds have been explored in polymer chemistry. For instance, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized and polymerized using a cationic initiator to form a polymer with a stiff, stretched conformation. This polymer is characterized by a hetero π-stacked structure between side-chain carbonyl and aromatic groups, leading to intramolecular charge transfer interactions (Merlani et al., 2015).
Alkylation Studies
Oxirane derivatives have been used as alkylating agents. Studies in alkylation using spiro[oxirane-2,4-piperidines], prepared by reacting dimethyloxosulfonium methylide with 4-piperidones, demonstrate their utility in introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).
Chemical Synthesis and Reactions
In chemical synthesis, oxiranes derived from chalcones have been converted to pyrimidinethione derivatives and reacted with various agents under different conditions, showcasing their versatility in chemical reactions (El-hashash et al., 1991). Additionally, the reaction of oxiranes with carbon disulfide under high pressure has been studied, leading to the formation of 1,3-dithiolane-2-thiones in high yields (Taguchi et al., 1988).
Electrocatalysis
Ruthenium-based oxides, including oxiranes, have been examined for their properties in electrocatalytic ethene oxidation in acid media. This research demonstrated that chloride ions could promote oxirane formation, revealing new insights into the electrocatalysis process (Jirkovsky et al., 2011).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZGLFAPPDVLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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